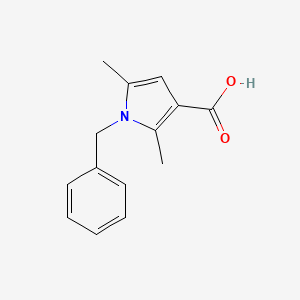

1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Description

BenchChem offers high-quality 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-2,5-dimethylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-10-8-13(14(16)17)11(2)15(10)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBCBUHIBNNSACV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359067 | |

| Record name | 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3807-61-2 | |

| Record name | 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Pyrrole Scaffold as a Privileged Structure in Modern Drug Discovery

An In-Depth Technical Guide to 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

The pyrrole ring system is a cornerstone of heterocyclic chemistry and a recurring motif in a vast array of biologically active molecules, from natural products like heme and chlorophyll to blockbuster synthetic drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a "privileged scaffold" in medicinal chemistry. This guide focuses on a specific, highly functionalized derivative: 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid . We will dissect its chemical properties, synthesis, and reactivity, providing the technical and strategic insights necessary for its application in research and drug development programs. As application scientists, we understand that a molecule's value lies not just in its structure, but in its potential. This document serves as a comprehensive roadmap to unlocking that potential.

Section 1: Core Physicochemical and Structural Characteristics

A foundational understanding of a compound begins with its fundamental properties. These data points are critical for experimental design, from selecting appropriate solvent systems to interpreting analytical results.

Molecular Identity and Properties

The key identifiers and computed properties for 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid are summarized below. These values provide a baseline for its expected behavior in biological and chemical systems.

| Property | Value | Source |

| CAS Number | 3807-61-2 | [2] |

| Molecular Formula | C₁₄H₁₅NO₂ | [3] |

| Molecular Weight | 229.27 g/mol | [4] |

| Appearance | White to off-white solid (typical) | N/A |

| Purity | ≥95% (Commercially available) | [3] |

| XLogP3-AA | 2.9 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Structural Representation

The molecule's architecture is key to its function. The N-benzyl group adds significant lipophilicity and potential for π-π stacking interactions. The 2,5-dimethyl groups sterically hinder the pyrrole nitrogen and influence the ring's electronic properties, while the C3-carboxylic acid provides a crucial handle for hydrogen bonding and derivatization.

Figure 1: 2D structure of the title compound.

Section 2: Synthesis and Structural Elucidation

The synthesis of highly substituted pyrroles is a well-trodden path in organic chemistry, yet the choice of route has significant implications for yield, purity, and scalability.

Recommended Synthetic Pathway: Paal-Knorr Synthesis

The most direct and reliable method for constructing the 2,5-dimethylpyrrole core is the Paal-Knorr synthesis . This involves the condensation of a 1,4-dicarbonyl compound (hexane-2,5-dione) with a primary amine (benzylamine). The subsequent introduction of the carboxylic acid functionality is typically achieved via electrophilic substitution.

Figure 2: Proposed synthetic workflow.

Causality Behind Experimental Choices:

-

Paal-Knorr Reaction: This reaction is chosen for its high efficiency and atom economy in forming the pyrrole ring. Acetic acid serves as both a slightly acidic catalyst to promote imine formation and as a solvent.[5]

-

Vilsmeier-Haack Formylation: This is a classic and highly regioselective method for introducing a formyl (-CHO) group onto electron-rich heterocycles like pyrroles. The electrophilic attack preferentially occurs at the C3 position due to the directing effect of the N-benzyl and C2/C5 methyl groups.[5]

-

Oxidation: A standard oxidizing agent is then used to convert the aldehyde intermediate to the final carboxylic acid. This two-step approach (formylation then oxidation) is often more reliable and higher-yielding than direct carboxylation methods.

Detailed Laboratory Protocol: Synthesis

This protocol is a self-validating system. Each step includes purification and characterization checkpoints to ensure the material's quality before proceeding.

Step 1: Synthesis of 1-benzyl-2,5-dimethyl-1H-pyrrole

-

To a round-bottom flask equipped with a reflux condenser, add hexane-2,5-dione (1.0 equiv), benzylamine (1.05 equiv), and glacial acetic acid. The reaction is typically run at a concentration of 0.5-1.0 M.

-

Heat the mixture to reflux (approx. 110-120 °C) for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of starting materials.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude oil via flash column chromatography to obtain the pure intermediate.

Step 2: Synthesis of 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

-

In a separate flask under an inert atmosphere (nitrogen or argon), cool dimethylformamide (DMF, solvent) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃, 1.1 equiv) dropwise, maintaining the temperature at 0 °C. Stir for 15-30 minutes to form the Vilsmeier reagent.

-

Dissolve the 1-benzyl-2,5-dimethyl-1H-pyrrole (1.0 equiv) from Step 1 in DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours until TLC indicates completion.

-

Cool the reaction and carefully quench by pouring it onto crushed ice.

-

Basify the solution with aqueous sodium hydroxide (NaOH) to a pH of ~8-9, which will precipitate the aldehyde product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum.

Step 3: Synthesis of 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

-

Suspend the aldehyde from Step 2 in a suitable solvent mixture (e.g., t-butanol/water).

-

Add a strong oxidizing agent such as potassium permanganate (KMnO₄) portion-wise at room temperature.

-

Stir the reaction until the characteristic purple color of permanganate disappears.

-

Quench the reaction with a sodium sulfite (Na₂SO₃) solution to consume any excess oxidant.

-

Filter the mixture to remove manganese dioxide (MnO₂) byproduct.

-

Acidify the filtrate with hydrochloric acid (HCl) to a pH of ~2-3 to precipitate the carboxylic acid product.

-

Collect the solid by filtration, wash with cold water, and dry to yield the final compound.

Structural Elucidation: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Singlet for the N-CH₂ -Ph protons (~5.0-5.2 ppm).- Multiplets for the benzyl aromatic protons (~7.2-7.4 ppm).- Singlet for the pyrrole C4-H proton (~6.3-6.5 ppm).- Two singlets for the C2 and C5 -CH₃ protons (~2.2-2.4 ppm).- Broad singlet for the COOH proton (>10 ppm, may exchange with D₂O). |

| ¹³C NMR | - Signal for the C =O carbon (~165-170 ppm).- Signals for aromatic carbons of the benzyl group (~127-138 ppm).- Signals for pyrrole ring carbons (~110-135 ppm).- Signal for the N-C H₂ carbon (~48-50 ppm).- Signals for the two methyl carbons (~12-15 ppm). |

| FT-IR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- Sharp C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹).- C-H stretches (aromatic and aliphatic) (~2850-3100 cm⁻¹). |

| Mass Spec (ESI-) | Expected [M-H]⁻ ion at m/z ≈ 228.28 |

Section 3: Chemical Reactivity and Derivatization Potential

The true utility of a scaffold molecule lies in its capacity for controlled chemical modification. This compound possesses two primary sites for reaction: the carboxylic acid group and the pyrrole ring itself, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid is the most accessible functional group for derivatization, allowing for the synthesis of amides and esters, which are common bioisosteres or prodrug forms in drug development.[8]

-

Amide Coupling: Reaction with a primary or secondary amine using a standard coupling reagent (e.g., TBTU, HATU, or EDC/HOBt) yields the corresponding amide. This is a fundamental transformation for exploring interactions with biological targets.[7]

-

Esterification: Treatment with an alcohol under acidic conditions (Fischer esterification) or via conversion to an acyl chloride followed by reaction with an alcohol will produce the ester.

Reactions at the Pyrrole Ring

Although the pyrrole ring is substituted, the C4 position possesses a proton that can potentially be replaced through electrophilic aromatic substitution, though this is less facile than in unsubstituted pyrroles due to the existing electron-withdrawing carboxylic acid group.

Figure 3: Key derivatization pathways.

Section 4: Applications in Drug Discovery and Chemical Biology

The structural motifs within 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid are prevalent in compounds with demonstrated pharmacological activity, making it an attractive starting point for new discovery campaigns.

The Pyrrole-3-Carboxylic Acid Pharmacophore

This core is a known pharmacophore in several classes of therapeutic agents. The carboxylic acid can mimic the side chain of aspartate or glutamate, or act as a critical hydrogen bond donor/acceptor, while the substituted pyrrole ring serves as a rigid scaffold to orient other functional groups.

-

Anti-inflammatory Agents: A series of N-pyrrolylcarboxylic acids have been reported as potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme central to the inflammatory cascade.[9] The carboxylic acid moiety is often crucial for binding to the active site of these enzymes.

-

Antibacterial Agents: Pyrrole derivatives have been designed as inhibitors of Enoyl-Acyl Carrier Protein (ACP) Reductase (ENR), a key enzyme in bacterial fatty acid synthesis that is absent in mammals.[10] This makes it a promising target for developing narrow-spectrum antibiotics.

-

Antiviral and Anticancer Activity: The pyrrole framework is a ubiquitous structural motif found in a wide range of pharmaceutically active agents displaying properties including antiviral and anticancer activity.[11]

Strategic Value in a Discovery Program

-

Lead Generation: This compound serves as an excellent fragment or lead compound. Its well-defined structure and moderate lipophilicity (XLogP3 ≈ 2.9) provide a good starting point for optimization.

-

Library Synthesis: The straightforward derivatization chemistry at the carboxylic acid allows for the rapid synthesis of a focused library of amides and esters to probe the binding pocket of a target protein.

-

Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic functional groups (e.g., tetrazoles, hydroxamic acids) to modulate pKa, improve cell permeability, or alter the metabolic profile, a common strategy in medicinal chemistry.[8]

By leveraging the established biological relevance of the pyrrole core and the synthetic tractability of the carboxylic acid handle, researchers can efficiently explore new chemical space and accelerate the journey from a starting scaffold to a viable drug candidate.

References

-

Synthesis, characterization and biological activity of novel pyrrole compounds. (2025). ResearchGate. [Link]

-

Walter, H. (2008). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Zeitschrift für Naturforschung B, 63(3), 351–362. [Link]

-

Bremner, J. B., & Samosorn, S. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5284–5287. [Link]

-

Abdellatif, K. R. A., et al. (n.d.). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. National Institutes of Health (NIH). [Link]

-

III Spectroscopic Data. (n.d.). Amazon Web Services (AWS). [Link]

-

Lopchuk, J. M., et al. (2014). Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o338. [Link]

-

2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. (n.d.). MDPI. [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). MDPI. [Link]

-

Synthesis of 2,5-dimethylsubstitutedphenyl/benzyl-1H-pyrrole-3/4-mono/dicarbaldehydes. (n.d.). ResearchGate. [Link]

-

Supporting Information. (n.d.). ACS Publications. [Link]

-

Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. (n.d.). Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Singh-Javed/d491f8910b4f84501a4e104e7696144e5436655c]([Link]

-

2,5-dimethyl-1H-pyrrole-3-carboxylic acid. (n.d.). PubChem. [Link]

-

Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. (n.d.). MDPI. [Link]

-

Meanwell, N. A. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Burger's Medicinal Chemistry and Drug Discovery. [Link]

-

2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid. (n.d.). PubChem. [Link]

-

Methyl 5-(benzyloxycarbonyl)-2,4-dimethyl-3-pyrrolepropionate. (n.d.). PubChem. [Link]

-

Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. (n.d.). VLife Sciences. [Link]

-

Lopchuk, J. M., et al. (2014). Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate. Dartmouth Digital Commons. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1-BENZYL-2,5-DIMETHYL-1H-PYRROLE-3-CARBOXYLIC ACID | 3807-61-2 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 1-BENZYLPYRROLE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid [mdpi.com]

- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. vlifesciences.com [vlifesciences.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Characteristics of 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical characteristics of 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, a substituted pyrrole derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a consolidation of predicted and analogous experimental data, detailed analytical protocols, and insights into the molecular behavior of this compound. The guide covers fundamental properties, including molecular structure, solubility, and acidity (pKa), alongside detailed methodologies for their experimental determination. Furthermore, it delves into the synthetic pathway and provides key spectral data to aid in the identification and characterization of this molecule.

Introduction: The Significance of Substituted Pyrroles

Pyrrole-containing structures are fundamental heterocyclic motifs found in a vast array of biologically active natural products and synthetic pharmaceuticals. Their versatile chemical nature and ability to interact with various biological targets have established them as privileged scaffolds in drug discovery. The compound 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid belongs to this important class of molecules. Understanding its physicochemical properties is a critical prerequisite for its development as a potential therapeutic agent, as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. This guide aims to provide a detailed and practical resource for researchers working with this and structurally related compounds.

Molecular and Physicochemical Profile

The structural and physicochemical properties of 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid are summarized below. These properties are crucial for predicting its behavior in various experimental and biological systems.

Structural and General Properties

| Property | Value | Source |

| IUPAC Name | 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | - |

| CAS Number | 3807-61-2 | [1] |

| Molecular Formula | C₁₄H₁₅NO₂ | [1] |

| Molecular Weight | 229.27 g/mol | [1] |

| Predicted Boiling Point | 402.4 ± 40.0 °C | - |

| Predicted Density | 1.12 ± 0.1 g/cm³ | - |

Acidity

The acidity of a molecule, quantified by its pKa, is a critical parameter influencing its solubility, absorption, and interaction with biological targets.

| Property | Value | Source |

| Predicted pKa | 5.93 ± 0.50 | - |

The carboxylic acid moiety is the primary acidic center in the molecule. The predicted pKa value suggests that at physiological pH (around 7.4), a significant portion of the molecules will exist in their deprotonated, carboxylate form. This has profound implications for its solubility in aqueous media and its ability to cross biological membranes.

Synthesis and Spectroscopic Characterization

A plausible synthetic route for 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is the Hantzsch pyrrole synthesis.[2] This versatile reaction involves the condensation of a β-ketoester, an α-haloketone, and an amine.[2]

Hantzsch Pyrrole Synthesis: A Mechanistic Overview

The Hantzsch synthesis provides a straightforward method for the construction of the substituted pyrrole core. The general mechanism involves the formation of an enamine from the β-ketoester and the primary amine, which then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration yield the final pyrrole product.[2]

Caption: Generalized workflow for the Hantzsch synthesis of the target molecule.

A specific protocol for a similar synthesis is detailed in the experimental section of this guide.[3]

Spectroscopic Data (Analog Compound: 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid)

Due to the limited availability of published experimental spectra for the title compound, data for the structurally similar analog, 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid, is provided for reference. The substitution of the benzyl group with a phenyl group is expected to result in minor shifts in the spectral data, primarily in the aromatic region of the NMR spectra.

3.2.1. 1H NMR Spectroscopy

The 1H NMR spectrum provides valuable information about the proton environment in the molecule. Key expected signals include:

-

Carboxylic Acid Proton (COOH): A broad singlet typically observed far downfield (>10 ppm).

-

Aromatic Protons (Phenyl/Benzyl Group): A multiplet in the range of 7.0-7.5 ppm.

-

Pyrrole Ring Proton: A singlet for the proton at the C4 position.

-

Methylene Protons (Benzyl CH₂): A singlet if present.

-

Methyl Protons (CH₃): Two distinct singlets for the methyl groups at the C2 and C5 positions.

3.2.2. 13C NMR Spectroscopy

The 13C NMR spectrum complements the 1H NMR data by providing information on the carbon skeleton. Expected key signals include:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically >160 ppm.

-

Aromatic Carbons: Multiple signals in the 120-140 ppm range.

-

Pyrrole Ring Carbons: Signals corresponding to the substituted and unsubstituted carbons of the pyrrole ring.

-

Methylene Carbon (Benzyl CH₂): A signal if present.

-

Methyl Carbons (CH₃): Two signals in the aliphatic region.

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹.[4]

-

C=O Stretch (Carbonyl): A strong, sharp absorption band between 1760-1690 cm⁻¹.[4]

-

C-O Stretch: A band in the 1320-1210 cm⁻¹ region.[4]

-

Aromatic C-H Stretch: Signals typically appear just above 3000 cm⁻¹.

3.2.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation patterns for N-substituted pyrroles involve cleavage of the N-substituent and fragmentation of the pyrrole ring.[5][6]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis and characterization of 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

Synthesis via Hantzsch Pyrrole Condensation (Adapted Protocol)

This protocol is adapted from established procedures for the synthesis of substituted pyrroles.[3]

Materials:

-

Ethyl acetoacetate

-

Chloroacetone

-

Benzylamine

-

Glacial acetic acid

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of ethyl acetoacetate, chloroacetone, and benzylamine in glacial acetic acid.

-

Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 30-60 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into ice-water and extract the product with diethyl ether.

-

Purification of Ester Intermediate: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylate. Purify the crude product by column chromatography on silica gel.

-

Hydrolysis: Dissolve the purified ester in ethanol and add an aqueous solution of sodium hydroxide. Heat the mixture to reflux for 2-4 hours.

-

Acidification and Isolation: After cooling, remove the ethanol under reduced pressure. Dilute the residue with water and acidify with hydrochloric acid to precipitate the carboxylic acid. Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Caption: Step-by-step workflow for the synthesis of the target molecule.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the shake-flask method, a gold standard for sparingly soluble compounds.

Materials:

-

1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

-

Phosphate buffered saline (PBS), pH 7.4

-

Additional buffers of varying pH

-

Orbital shaker/incubator

-

Centrifuge

-

HPLC system with UV detector

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers of different pH values (e.g., pH 2, 5, 7.4, 9).

-

Equilibration: Place the vials in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) and agitate for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

-

Solubility Calculation: The determined concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.

Materials:

-

1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Co-solvent (e.g., methanol or DMSO) for poorly soluble compounds

-

Calibrated pH meter with an electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Sample Preparation: Accurately weigh a sample of the carboxylic acid and dissolve it in a suitable solvent mixture (e.g., water-methanol) to ensure complete dissolution.

-

Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Titration: Titrate the solution with the standardized NaOH solution, adding small increments of the titrant and recording the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the half-equivalence point, where half of the acid has been neutralized. At this point, pH = pKa. The equivalence point is identified as the point of steepest inflection on the titration curve.

Conclusion

This technical guide has provided a detailed examination of the key physicochemical characteristics of 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. By consolidating predicted data, information from analogous compounds, and established experimental protocols, this document serves as a valuable resource for researchers in the field of drug discovery and development. The provided methodologies for synthesis, solubility, and pKa determination offer a practical framework for the experimental investigation of this and related pyrrole derivatives. A thorough understanding of these fundamental properties is paramount for the rational design and successful progression of new therapeutic agents.

References

-

MDPI. (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. [Link]

-

ResearchGate. (2006). Mass spectra of new groups of functionalized heterocycles. 4. 1Alkyl2-(alkylthio)pyrroles. [Link]

-

Life Science Journal. (n.d.). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate. [Link]

-

SpectraBase. (n.d.). 1-Benzyl-2,5-dimethylpyrrole - Optional[13C NMR] - Chemical Shifts. [Link]

-

MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]

-

ResearchGate. (n.d.). Synthesis of 2,5-dimethylsubstitutedphenyl/benzyl-1H-pyrrole-3/4-mono/dicarbaldehydes. [Link]

-

Elsevier. (2022). New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. [Link]

-

PubChemLite. (n.d.). 1-benzyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid (C12H13NO2). [Link]

-

Wikipedia. (n.d.). Hantzsch pyrrole synthesis. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

MDPI. (n.d.). 4'-Ethyl 1,2-dimethyl 1',5-dibenzyl-4,4-dicyano-2'-oxo-5'-phenyl-1',2',4a,5-tetrahydro-4H-spiro[benzo[6][7]imidazo[1,2-a]pyridine. [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. [Link]

-

University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Benzyl-2,5-dihydropyrrole. [Link]

-

ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

MDPI. (n.d.). Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. [Link]

-

ResearchGate. (2006). N-Benzyl-2,5-bis(2-thienyl)pyrrole. [Link]

-

VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-benzyl-1H-pyrrole-3-carboxylic acid. [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Pyrrole, 1-(phenylmethyl)-. [Link]

-

Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

-

S3waas. (2025). Syllabus for Chemistry (SCQP08). [Link][Link])

Sources

- 1. scbt.com [scbt.com]

- 2. 1-Benzyl-2,5-dihydro-1H-pyrrole(6913-92-4) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. lifesciencesite.com [lifesciencesite.com]

An In-depth Technical Guide to the Spectral Data Analysis of 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Introduction

Pyrrole derivatives are a cornerstone class of heterocyclic compounds, forming the structural core of numerous biologically active molecules, including pharmaceuticals and natural products.[1][2] Their versatile scaffold allows for extensive chemical modification, making them a subject of continuous interest in medicinal chemistry and materials science. This guide provides a comprehensive spectral analysis of a specific, multi-substituted derivative: 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid .

The unambiguous confirmation of a molecule's structure is paramount in all stages of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the principal tools for this purpose. Each method provides a unique and complementary piece of the structural puzzle. NMR spectroscopy reveals the carbon-hydrogen framework and atomic connectivity, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation patterns, confirming the elemental composition.[3]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple listing of data, focusing instead on the causal relationships between the molecular structure of 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid and its characteristic spectral signatures. We will explore the expected data from ¹H NMR, ¹³C NMR, IR, and MS, providing detailed interpretations and protocols grounded in established principles of spectroscopic analysis.

Molecular Structure and Functional Group Analysis

To interpret spectral data effectively, one must first deconstruct the molecule into its constituent parts. The structure of 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (Molecular Formula: C₁₄H₁₅NO₂, Molecular Weight: 229.27 g/mol ) contains several key features that will produce distinct spectroscopic signals.

Caption: Molecular structure of 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

Key Structural Features:

-

Aromatic Pyrrole Ring: A pentasubstituted heterocyclic core.

-

Carboxylic Acid Group: An acidic -COOH group at the C3 position.

-

N-Benzyl Group: A benzyl substituent (C₆H₅CH₂) on the pyrrole nitrogen.

-

Two Methyl Groups: Located at the C2 and C5 positions of the pyrrole ring.

-

Single Pyrrole Proton: An isolated hydrogen atom at the C4 position.

Each of these groups possesses unique electronic properties that will influence the chemical shifts and absorption frequencies in the corresponding spectra.

¹H NMR Spectral Analysis: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the hydrogen framework of an organic molecule. It provides precise information on the chemical environment, number, and neighboring protons for every unique proton set.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of DMSO-d₆ is often advantageous for carboxylic acids as it allows for the observation of the exchangeable acidic proton.[3]

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

Data Acquisition: Acquire a standard 1D ¹H NMR spectrum using typical parameters, including a 30° pulse angle, a spectral width of 0-15 ppm, and a relaxation delay of 1-2 seconds.[3]

Caption: Workflow for ¹H NMR Spectroscopy Analysis.

Predicted ¹H NMR Spectrum and Interpretation

The structure suggests seven distinct proton signals. The causality for their expected chemical shifts is rooted in electron density: electronegative atoms (O, N) and aromatic rings deshield nearby protons, shifting their signals downfield (to a higher ppm value).

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and often broadened due to hydrogen bonding and chemical exchange.[4] |

| Benzyl Aromatic (-C₆H₅ ) | ~7.2 - 7.4 | Multiplet | 5H | Protons on the phenyl ring are in a classic aromatic environment. |

| Pyrrole Ring (-CH -) | ~6.5 - 7.0 | Singlet | 1H | The lone proton on the electron-rich pyrrole ring. Its isolation results in a singlet. |

| Benzylic (-CH₂ -Ph) | ~5.3 - 5.5 | Singlet | 2H | Deshielded by both the adjacent nitrogen atom and the phenyl ring. No adjacent protons lead to a singlet. |

| C5-Methyl (-CH₃ ) | ~2.3 - 2.5 | Singlet | 3H | Attached to the aromatic pyrrole ring. Its proximity to the benzyl group makes it distinct from the other methyl. |

| C2-Methyl (-CH₃ ) | ~2.1 - 2.3 | Singlet | 3H | Attached to the aromatic pyrrole ring, but electronically influenced by the adjacent carboxylic acid group. |

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This is crucial for confirming the carbon backbone and identifying quaternary carbons that are invisible in ¹H NMR.

Experimental Protocol: ¹³C NMR Acquisition

The sample prepared for ¹H NMR can be used directly. A standard proton-decoupled ¹³C NMR spectrum is acquired, which simplifies the spectrum so that each unique carbon appears as a single line. This requires a wider spectral width (e.g., 0-220 ppm) and typically a longer relaxation delay (2-5 seconds) compared to proton NMR.[3]

Predicted ¹³C NMR Spectrum and Interpretation

The molecule has 14 carbon atoms, but due to symmetry in the phenyl group, we expect to see 12 distinct signals. The chemical shifts are primarily influenced by hybridization and the electronegativity of attached atoms.[5]

| Signal Assignment | Predicted δ (ppm) | Rationale |

| Carboxylic Acid (C =O) | 165 - 175 | The carbonyl carbon is highly deshielded by the two attached oxygen atoms.[4][5] |

| Pyrrole Ring (C 2, C 3, C 5) | 120 - 140 | Quaternary carbons within the aromatic ring, deshielded by nitrogen and substituents. |

| Benzyl Aromatic (C ₆H₅) | 125 - 138 | Multiple signals for the aromatic carbons of the phenyl ring, including one quaternary carbon.[6] |

| Pyrrole Ring (C 4) | 110 - 120 | The sole proton-bearing carbon on the pyrrole ring. |

| Benzylic (C H₂-Ph) | 45 - 55 | An sp³ carbon, but shifted downfield due to the attached nitrogen and phenyl group. |

| C5-Methyl (C H₃) | 12 - 16 | sp³ hybridized carbon in the typical aliphatic region. |

| C2-Methyl (C H₃) | 10 - 14 | sp³ hybridized carbon, slightly different environment from the C5-methyl. |

For definitive assignments, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. HSQC correlates directly bonded C-H pairs, while HMBC reveals longer-range correlations (2-3 bonds), allowing for the complete and unambiguous assembly of the molecular structure.[4]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. Each group absorbs infrared radiation at a characteristic frequency, causing its bonds to stretch or bend.

Experimental Protocol: IR Spectrum Acquisition

A small amount of the solid sample can be analyzed directly using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Alternatively, a potassium bromide (KBr) disk can be prepared.[1][7]

Caption: Workflow for FT-IR Spectroscopy Analysis.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound will be dominated by features from the carboxylic acid group.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| 2500 - 3300 | Strong, Very Broad | O-H Stretch | Characteristic of a hydrogen-bonded carboxylic acid dimer.[8][9] |

| ~3030 | Medium | Aromatic C-H Stretch | Benzyl group C-H bonds. |

| 2850 - 2960 | Medium | Aliphatic C-H Stretch | Methyl and benzylic C-H bonds. |

| 1680 - 1710 | Strong, Sharp | C=O Stretch | The defining signal for the carboxylic acid's carbonyl group. [9] |

| 1450 - 1600 | Medium-Weak | C=C Stretch | Aromatic rings (phenyl and pyrrole). |

| 1210 - 1320 | Strong | C-O Stretch | Carboxylic acid C-O single bond.[9] |

| 900 - 960 | Medium, Broad | O-H Bend | Out-of-plane bend of the carboxylic acid OH group.[9] |

The presence of the extremely broad O-H stretch overlapping the C-H region, combined with the intense carbonyl (C=O) peak, is a definitive indicator of a carboxylic acid functional group.

Mass Spectrometry: Determining Molecular Weight and Formula

Mass Spectrometry (MS) provides the exact molecular weight of a compound, which is crucial for determining its molecular formula. Furthermore, the fragmentation pattern offers corroborating evidence for the molecule's structure.

Experimental Protocol: MS Analysis

The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer, typically using Electrospray Ionization (ESI), which is a soft ionization technique that minimizes fragmentation and usually shows the protonated molecule.

Predicted Mass Spectrum and Interpretation

-

Molecular Formula: C₁₄H₁₅NO₂

-

Exact Mass: 229.1103

-

Primary Ion: In positive ion mode ESI, the most prominent peak will be the protonated molecule, [M+H]⁺, at an m/z of 230.1176 . High-resolution MS can confirm the elemental composition to within a few parts per million.

Key Fragmentation Pathways: The molecular ion can fragment in predictable ways under higher energy conditions, providing structural clues.

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

-

Loss of Carboxyl Group: A neutral loss of the carboxyl radical (-COOH, 45 Da) would result in a fragment at m/z 184.

-

Formation of Tropylium Cation: Cleavage of the benzylic C-N bond is very common for benzyl compounds, leading to the highly stable tropylium cation (C₇H₇⁺) at m/z 91 . This is often a base peak in the spectrum.

-

Loss of Benzyl Group: The loss of the benzyl radical (91 Da) would leave the protonated 2,5-dimethyl-1H-pyrrole-3-carboxylic acid fragment at m/z 138.

Conclusion: A Self-Validating Structural Analysis

The structural elucidation of 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a prime example of the synergy between modern spectroscopic techniques. Each method provides a layer of evidence that, when combined, creates a self-validating and unambiguous confirmation of the molecular structure.

-

¹H and ¹³C NMR collaboratively map the complete C-H framework, confirming the number and connectivity of all atoms.

-

IR Spectroscopy provides definitive proof of the key carboxylic acid functional group through its unique and characteristic broad O-H and sharp C=O stretching absorptions.

-

Mass Spectrometry confirms the molecular formula via an accurate mass measurement and provides corroborating structural evidence through predictable fragmentation patterns, such as the hallmark tropylium ion at m/z 91.

This integrated analytical approach ensures the highest degree of scientific integrity, providing the trustworthy and authoritative data required for advanced research, patent filings, and regulatory submissions in the chemical and pharmaceutical sciences.

References

-

Vibrational spectroscopic study of pyrrole and its deuterated derivatives: Comparison of the quality of the applicability of the DFT/Becke3P86 and the DFT/Becke3LYP functionals. ResearchGate. [Link]

-

Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central. [Link]

-

Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. Organic Communications. [Link]

-

Spectroscopic Characterization, Quantum Chemical Studies, Molecular Docking and Drug Likeness of 5-Acetyl-2,4 Dimethyl-1H-Pyrrole-3-Carboxylic Acid as a Potent Anti-melanoma Drug. Chemistry & Biodiversity. [Link]

-

2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. [Link]

-

1-Benzyl-1H-pyrrole-3-carboxylic Acid. SpectraBase. [Link]

-

Supporting Information for "Metal-Free-Catalyzed Denitrogenative [3 + 2] Cycloaddition of Vinyl Azides and α-Cyano-β-aryl-α,β-unsaturated Esters". American Chemical Society. [Link]

-

Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate. National Institutes of Health. [Link]

-

Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

¹H NMR spectra of compound 3a. ResearchGate. [Link]

-

Synthesis of 2,5-dimethylsubstitutedphenyl/benzyl-1H-pyrrole-3/4-mono/dicarbaldehydes. ResearchGate. [Link]

-

13C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

-

1-benzyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid (C12H13NO2). PubChemLite. [Link]

-

1H NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

-

Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. MDPI. [Link]

-

2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid. PubChem. [Link]

-

The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. myneni.princeton.edu [myneni.princeton.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. spectroscopyonline.com [spectroscopyonline.com]

A Comprehensive Technical Guide to the Mass Spectrometry of 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (molecular formula: C₁₄H₁₅NO₂, molecular weight: 229.27 g/mol )[1]. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the ionization and fragmentation behavior of this molecule. This guide will delve into the theoretical underpinnings of mass spectrometry as applied to this compound, detail practical experimental protocols, and elucidate the expected fragmentation pathways under various ionization conditions.

Introduction: The Significance of Mass Spectrometry in Compound Characterization

Mass spectrometry is an indispensable analytical technique in modern chemical and pharmaceutical sciences, offering unparalleled sensitivity and structural information from minute sample quantities. For a molecule like 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, which possesses a combination of aromatic, heterocyclic, and acidic functional groups, mass spectrometry serves as a powerful tool for identity confirmation, purity assessment, and metabolite identification. Understanding its mass spectrometric behavior is crucial for its application in drug discovery and development, where precise structural characterization is paramount[2]. This guide will focus on the two most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI), to provide a holistic view of the molecule's gas-phase chemistry.

Experimental Protocols: A Practical Approach

The choice of experimental conditions is critical for obtaining high-quality, interpretable mass spectra. Below are recommended starting protocols for the analysis of 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

Sample Preparation

A stock solution of 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid should be prepared in a high-purity solvent such as methanol, acetonitrile, or a mixture thereof, at a concentration of approximately 1 mg/mL. For direct infusion analysis, this stock solution should be further diluted to a final concentration of 1-10 µg/mL using a solvent system compatible with the chosen ionization method. For liquid chromatography-mass spectrometry (LC-MS) analysis, the final concentration will depend on the sensitivity of the instrument and the desired chromatographic performance.

Instrumentation and Parameters

The following tables outline the recommended starting parameters for both EI and ESI analysis. These parameters should be optimized to achieve the best signal-to-noise ratio and desired fragmentation.

Table 1: Recommended GC-MS Parameters for Electron Ionization (EI) Analysis

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Electron Ionization (EI) | Provides extensive fragmentation for structural elucidation. |

| Electron Energy | 70 eV | Standard energy for reproducible fragmentation patterns and library matching. |

| Ion Source Temp. | 200-250 °C | Ensures volatilization without thermal degradation. |

| GC Column | Non-polar (e.g., DB-5ms) | Suitable for the analysis of moderately polar compounds. |

| Injection Mode | Split/Splitless | To be optimized based on sample concentration. |

| Oven Program | Start at 100°C, ramp to 280°C at 10-20°C/min | To be optimized for chromatographic separation. |

Table 2: Recommended LC-MS Parameters for Electrospray Ionization (ESI) Analysis

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | ESI Positive and Negative | To analyze both protonated and deprotonated species. |

| Capillary Voltage | 3.5-4.5 kV (Positive), 2.5-3.5 kV (Negative) | To be optimized for stable spray and maximum ion current. |

| Nebulizer Gas (N₂) | 30-50 psi | Facilitates droplet formation. |

| Drying Gas (N₂) Temp. | 300-350 °C | Promotes solvent evaporation. |

| Drying Gas Flow | 8-12 L/min | To be optimized for efficient desolvation. |

| LC Column | C18 reversed-phase | Standard for retaining and separating moderately polar organic molecules. |

| Mobile Phase | A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid | Provides good chromatographic peak shape and efficient ionization in positive mode. For negative mode, 0.1% ammonium hydroxide can be used instead of formic acid. |

Fragmentation Analysis: Unraveling the Molecular Structure

The fragmentation pattern of 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is dictated by the interplay of its functional groups: the N-benzyl group, the substituted pyrrole ring, and the carboxylic acid moiety.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecule will form a radical cation ([M]⁺•) at m/z 229. The subsequent fragmentation will be driven by the energetic electrons, leading to a complex spectrum with several characteristic fragment ions.

Key Predicted EI Fragmentation Pathways:

-

Formation of the Tropylium Cation: A hallmark of benzyl-substituted compounds is the facile cleavage of the benzylic C-N bond, leading to the formation of the highly stable tropylium cation at m/z 91 . This is often the base peak in the EI spectrum of such compounds[3][4].

-

Decarboxylation: The loss of the carboxylic acid group as a neutral CO₂ molecule (44 Da) is a common fragmentation pathway for carboxylic acids, which would result in a fragment ion at m/z 185 .

-

Loss of a Methyl Radical: Cleavage of a methyl group from the pyrrole ring would lead to a fragment at m/z 214 .

-

α-Cleavage of the Carboxylic Acid: Cleavage of the bond adjacent to the carbonyl group can result in the loss of the hydroxyl radical (•OH, 17 Da) or the entire carboxyl group (•COOH, 45 Da), leading to ions at m/z 212 and m/z 184 , respectively[5][6].

Table 3: Predicted Major Fragment Ions in EI Mass Spectrum

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 229 | [C₁₄H₁₅NO₂]⁺• | Molecular Ion |

| 214 | [C₁₃H₁₂NO₂]⁺ | [M - CH₃]⁺• |

| 185 | [C₁₃H₁₅N]⁺• | [M - CO₂]⁺• |

| 184 | [C₁₃H₁₄N]⁺ | [M - •COOH]⁺ |

| 91 | [C₇H₇]⁺ | Tropylium Cation |

Electrospray Ionization (ESI) Fragmentation

ESI is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ in positive ion mode and deprotonated molecules [M-H]⁻ in negative ion mode[7]. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and obtain structural information.

In positive ion mode, the molecule will readily protonate, likely on the nitrogen of the pyrrole ring or the carbonyl oxygen. Collision-induced dissociation (CID) of the [M+H]⁺ ion at m/z 230 is expected to yield the following fragments:

-

Loss of Water: The protonated carboxylic acid can easily lose a molecule of water (18 Da), resulting in a fragment ion at m/z 212 .

-

Formation of the Benzyl Cation: Similar to EI, the formation of the stable benzyl cation at m/z 91 is a highly probable fragmentation pathway[3][4].

-

Decarboxylation: The loss of CO₂ (44 Da) from the protonated molecule would lead to an ion at m/z 186 .

-

Combined Loss of Water and Carbon Monoxide: Following the initial loss of water, the resulting ion can lose carbon monoxide (28 Da), a common fragmentation for carboxylic acids, to produce a fragment at m/z 184 [6].

Carboxylic acids are readily deprotonated, making negative ion ESI a sensitive method for their analysis[7][8]. The fragmentation of the [M-H]⁻ ion at m/z 228 will be initiated from the carboxylate anion.

-

Decarboxylation: The most prominent fragmentation pathway for deprotonated carboxylic acids is the loss of CO₂ (44 Da), which would generate a highly stable carbanion at m/z 184 [8][9].

-

Loss of the Benzyl Group: Cleavage of the N-benzyl bond could result in the loss of a neutral toluene molecule (92 Da), leading to a fragment at m/z 136 .

Visualizing the Fragmentation Pathways

To better illustrate the proposed fragmentation mechanisms, the following diagrams were generated using Graphviz.

Caption: Predicted positive ESI-MS/MS fragmentation of the target compound.

Caption: Predicted negative ESI-MS/MS fragmentation of the target compound.

Conclusion

The mass spectrometric analysis of 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid provides a wealth of structural information. Electron ionization is expected to produce a complex fragmentation pattern, with the tropylium ion at m/z 91 being a key diagnostic peak. Electrospray ionization, coupled with tandem mass spectrometry, offers complementary information. In positive ion mode, losses of water and the formation of the benzyl cation are anticipated, while in negative ion mode, decarboxylation is expected to be the dominant fragmentation pathway. The methodologies and predicted fragmentation patterns outlined in this guide provide a solid foundation for the successful characterization of this and structurally related compounds.

References

-

Li, Y., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed. Available at: [Link]

-

Kato, S., et al. (2010). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. National Institutes of Health. Available at: [Link]

-

Wang, F., et al. (2016). Proposed mechanism for fragmentations of protonated N-benzyl compounds. ResearchGate. Available at: [Link]

-

Liu, W., et al. (2010). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Available at: [Link]

-

Akkari, K. H., et al. (1976). Mass Spectral Dehydration and Decarboxylation in Cyclic α-Hydroxy Acids, Alcohols, and Carboxylic Acids. Bulletin of the Chemical Society of Japan. Available at: [Link]

-

Klyba, L. V., et al. (2025). Mass spectra of new groups of functionalized heterocycles. 4. 1Alkyl2-(alkylthio)pyrroles. ResearchGate. Available at: [Link]

-

Jackson, A. H., et al. (1965). Pyrroles and related compounds-VIII. Mass spectrometry in structural and stereochemical problems-LXXVI the mass spectra of porphyrins. LSU Scholarly Repository. Available at: [Link]

-

Wilson, S. R., & Wu, Y. (2007). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. PubMed Central. Available at: [Link]

-

NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid. NIST WebBook. Available at: [Link]

-

Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Unknown Source. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Lopchuk, J. M., et al. (2014). Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate. PubMed Central. Available at: [Link]

-

Oregon State University. (2020). Spectroscopy of Carboxylic Acids. Oregon State University. Available at: [Link]

-

SpectraBase. (n.d.). 1-Benzyl-1H-pyrrole-3-carboxylic Acid. SpectraBase. Available at: [Link]

-

PubChem. (n.d.). Pyrrole-2-Carboxylic Acid. PubChem. Available at: [Link]

-

Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health. Available at: [Link]

-

ResearchGate. (2025). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. Available at: [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

-

Problems in Chemistry. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Available at: [Link]

-

MDPI. (2025). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. Available at: [Link]

-

VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2,5-dimethylsubstitutedphenyl/benzyl-1H-pyrrole-3/4-mono/dicarbaldehydes. ResearchGate. Available at: [Link]

-

MDPI. (2025). Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. MDPI. Available at: [Link]

-

precisionFDA. (n.d.). ETHYL 1-BENZYL-3-HYDROXY-2(5H)-OXOPYRROLE-4-CARBOXYLATE. precisionFDA. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

solubility of 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid in different solvents

An In-depth Technical Guide to the Solubility of 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) is a paramount physical property that profoundly influences its bioavailability, processability, and formulation development. For a compound like 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, understanding its behavior in various solvents is a foundational step in its journey from a laboratory curiosity to a potential therapeutic agent. Poor solubility can lead to challenges in absorption, formulation inconsistencies, and diminished therapeutic efficacy. Conversely, a well-characterized solubility profile enables rational solvent selection for synthesis, purification, and the design of effective drug delivery systems.

This guide will equip the reader with the necessary knowledge to:

-

Predict the general solubility characteristics of 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

-

Design and execute robust experiments to quantitatively determine its solubility in a range of solvents.

-

Interpret solubility data to inform downstream research and development activities.

Theoretical Framework for Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[1] This concept is rooted in the nature of intermolecular forces between the solute (1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid) and the solvent.

2.1. Molecular Structure Analysis

The structure of 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid reveals several key features that will dictate its solubility:

-

Pyrrole Ring: The core is a five-membered aromatic heterocyclic ring. Pyrrole itself is sparingly soluble in water but dissolves in many organic solvents.[2]

-

Carboxylic Acid Group (-COOH): This functional group introduces polarity and the capacity for hydrogen bonding, both as a hydrogen bond donor and acceptor. The acidic nature of this group is a critical determinant of its solubility in aqueous basic solutions.[3][4][5]

-

Benzyl Group: This large, non-polar aromatic substituent will significantly influence solubility, generally decreasing aqueous solubility and increasing solubility in non-polar organic solvents.[6]

-

Dimethyl Groups: These alkyl substituents are non-polar and will contribute to the overall lipophilicity of the molecule.

2.2. Factors Influencing Solubility

Several factors will modulate the solubility of this compound:

-

Solvent Polarity: Polar solvents will interact favorably with the carboxylic acid group, while non-polar solvents will better solvate the benzyl and dimethyl groups.[1]

-

pH: For aqueous solutions, pH is a critical factor. The carboxylic acid group will be protonated at low pH, rendering the molecule less polar. At higher pH (above its pKa), it will deprotonate to form a carboxylate salt, which is significantly more water-soluble.[4][7]

-

Temperature: The solubility of most solid organic compounds increases with temperature.[1] This relationship can be leveraged during processes like recrystallization.

-

Crystalline Structure: The strength of the crystal lattice of the solid compound must be overcome by the solute-solvent interactions for dissolution to occur.

Predicted Solubility Profile:

Based on its structure, 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is expected to exhibit:

-

Low solubility in water due to the large non-polar benzyl group.

-

Good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (THF), which can solvate both the polar and non-polar regions of the molecule.

-

Moderate to good solubility in polar protic solvents like methanol, ethanol, and isopropanol, which can hydrogen bond with the carboxylic acid group.

-

Good solubility in non-polar aromatic solvents like toluene and benzene due to the presence of the benzyl and pyrrole rings.

-

Increased solubility in aqueous basic solutions (e.g., 5% NaOH, 5% NaHCO3) due to the formation of the water-soluble carboxylate salt.[3][4][7]

Experimental Determination of Solubility

A systematic approach to determining the solubility of 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is essential. The following protocols provide a framework for both qualitative and quantitative assessment.

3.1. Qualitative Solubility Testing

This initial screening provides a rapid assessment of solubility in a range of common solvents and helps classify the compound based on its acidic/basic properties.

Experimental Protocol:

-

Preparation: Dispense approximately 25 mg of 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid into a series of clean, dry test tubes.

-

Solvent Addition: To each test tube, add 0.5 mL of a different solvent. A recommended starting set of solvents includes:

-

Water (Distilled or Deionized)

-

5% w/v Sodium Hydroxide (NaOH)

-

5% w/v Sodium Bicarbonate (NaHCO3)

-

5% v/v Hydrochloric Acid (HCl)

-

Methanol

-

Ethanol

-

Acetone

-

Ethyl Acetate

-

Toluene

-

Hexane

-

-

Mixing: Vigorously agitate each test tube for 60 seconds. A vortex mixer is recommended for thorough mixing.

-

Observation: Observe each tube for the complete dissolution of the solid. If the compound dissolves, it is considered "soluble." If any solid remains, it is "insoluble."

-

Confirmation for Basic Solutions: For the test tube containing 5% NaOH where the compound dissolved, add 5% HCl dropwise until the solution is acidic (test with pH paper). The reappearance of a precipitate confirms that the initial dissolution was due to an acid-base reaction.[4]

-

Confirmation for Acidic Solutions: While not expected to be soluble in 5% HCl, if it were, subsequent addition of 5% NaOH to make the solution basic would be performed to check for precipitation.

Interpretation of Qualitative Results:

-

Soluble in Water: Unlikely for this compound, but would indicate a higher than expected polarity.

-

Insoluble in Water, Soluble in 5% NaOH and 5% NaHCO3: This is the expected result and confirms the presence of a carboxylic acid group.[3][4][7] The effervescence (CO2 evolution) in NaHCO3 is a strong indicator of a carboxylic acid.[3]

-

Solubility in Organic Solvents: This will provide a qualitative ranking of the compound's affinity for different solvent classes (polar protic, polar aprotic, non-polar).

Workflow for Qualitative Solubility Testing:

Caption: Workflow for the qualitative solubility classification of an organic compound.

3.2. Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Experimental Protocol:

-

Sample Preparation: Add an excess amount of 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid to a series of vials, ensuring a significant amount of undissolved solid will remain.

-

Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C). Allow the samples to equilibrate for at least 24 hours to ensure saturation.[1]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any solid particles.

-

Dilution: Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a UV-Vis spectrophotometer with a pre-established calibration curve.

-

Calculation: Calculate the original solubility using the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Data Presentation:

The quantitative solubility data should be compiled into a clear and concise table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | To be determined | To be determined |

| Methanol | 25 | To be determined | To be determined |

| Ethanol | 25 | To be determined | To be determined |

| Acetone | 25 | To be determined | To be determined |

| Ethyl Acetate | 25 | To be determined | To be determined |

| Toluene | 25 | To be determined | To be determined |

| Hexane | 25 | To be determined | To be determined |

| 0.1 M Phosphate Buffer (pH 7.4) | 25 | To be determined | To be determined |

Visualization of the Quantitative Solubility Workflow:

Caption: Workflow for quantitative solubility determination using the shake-flask method.

Conclusion

References

- Unknown. Carboxylic Acid Unknowns and Titration.

- Biosynce. (2025). What are the differences in properties between pyrrole and its derivatives?.

- Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown. Procedure For Determining Solubility of Organic Compounds. Scribd.

- Unknown. (2025). What solvents can dissolve pyrrole well?.

- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.

- IS MUNI. Physical Properties: Solubility Classification.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.

- Unknown. CARBOXYLIC ACIDS.

- Chemistry LibreTexts. (2025). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES.

- Unknown. (2019). Synthesis and fluorescence properties of a soluble polypyrrole derivative based on a dipyrrole monomer. ResearchGate.

- ChemicalBook. 1-BENZYL-2,5-DIMETHYL-1H-PYRROLE-3-CARBOXYLIC ACID.

- Unknown. Heterocyclic Compounds.

- Ataman Kimya. PYRROLE.

Sources

An In-Depth Technical Guide to the Mechanism of Paal-Knorr Synthesis for N-Substituted Pyrroles

Abstract

The Paal-Knorr synthesis, a foundational reaction in organic chemistry, represents one of the most direct and efficient methods for constructing substituted pyrroles, a key heterocyclic motif in a multitude of pharmaceuticals and natural products.[1][2] This technical guide provides an in-depth exploration of the reaction mechanism for synthesizing N-substituted pyrroles from 1,4-dicarbonyl compounds and primary amines. Moving beyond a simple recitation of steps, this document elucidates the causal factors underpinning the reaction pathway, explores the role of various catalytic systems, and offers detailed, field-proven experimental protocols. It is designed to serve as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation in their work.

Introduction: The Enduring Relevance of the Paal-Knorr Synthesis

First reported independently by Carl Paal and Ludwig Knorr in 1884, the synthesis of five-membered heterocycles from 1,4-dicarbonyl precursors has remained a cornerstone of synthetic chemistry for over a century.[1] The pyrrole variant, which involves the condensation of a 1,4-diketone with ammonia or a primary amine, is particularly valued for its operational simplicity, generally high yields, and the ready availability of starting materials.[3][4]

The pyrrole ring is a privileged scaffold in medicinal chemistry, appearing in blockbuster drugs such as atorvastatin, sunitinib, and ketorolac.[5] Its unique electronic properties and ability to participate in hydrogen bonding make it a critical pharmacophore. Consequently, robust and predictable methods for its synthesis are of paramount importance in drug discovery and development. While numerous methods for pyrrole synthesis have been developed, the Paal-Knorr reaction's reliability and versatility ensure its continued prominence.[6] This guide aims to provide the nuanced mechanistic understanding necessary to exploit this reaction to its fullest potential.

The Core Mechanism: A Pathway Dictated by Hemiaminal Cyclization

While the overall transformation—condensing a 1,4-diketone with a primary amine to yield a pyrrole—appears straightforward, the precise mechanistic pathway was a subject of debate for many years. Groundbreaking work by V. Amarnath and colleagues in the early 1990s provided definitive evidence that clarified the sequence of events.[1][7] Their research demonstrated that the reaction does not proceed through an enamine intermediate prior to cyclization, but rather through the direct cyclization of a hemiaminal intermediate, which constitutes the rate-determining step.[7][8]

The accepted mechanism proceeds through the following key stages:

-

Hemiaminal Formation: The synthesis initiates with the nucleophilic attack of the primary amine on one of the carbonyl carbons of the 1,4-dicarbonyl compound. Under acidic conditions, this step is accelerated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This reversible step yields a hemiaminal intermediate.[1][9]

-

Rate-Determining Cyclization: The crucial, and often rate-limiting, step is the intramolecular nucleophilic attack by the hemiaminal's nitrogen atom on the second carbonyl group.[3][8] This attack forms a five-membered ring, generating a 2,5-dihydroxytetrahydropyrrole derivative.[1] Kinetic studies using diastereomeric 3,4-disubstituted-2,5-hexanediones revealed that the meso and d,l-racemic isomers cyclize at different rates.[7] This finding is inconsistent with a mechanism involving a common enamine intermediate, as that would lead to an erosion of stereochemical information before the ring-closing step. The preservation of stereochemistry leading to different rates strongly supports a mechanism where cyclization occurs directly from the chiral hemiaminal.

-

Double Dehydration and Aromatization: The cyclic intermediate rapidly undergoes a two-step dehydration process. Elimination of two molecules of water is driven by the formation of the highly stable, aromatic pyrrole ring.[9]

Caption: The established mechanism for the Paal-Knorr synthesis of N-substituted pyrroles.

Catalysis and Reaction Conditions: A Modern Perspective

The choice of catalyst and reaction conditions is critical for achieving high yields and accommodating sensitive functional groups. While traditional protocols often employed harsh conditions like prolonged heating in strong acid, modern methods have significantly expanded the reaction's scope.[1][4]

Catalytic Systems:

-

Brønsted Acids: Protic acids like acetic acid, hydrochloric acid (HCl), or p-toluenesulfonic acid (p-TsOH) are commonly used.[1][8] They activate the carbonyl group by protonating the oxygen, making it more susceptible to nucleophilic attack. Acetic acid is often a preferred choice as it can serve as both a catalyst and a solvent, providing a weakly acidic medium that favors pyrrole formation over the competing furan synthesis, which is promoted by stronger acids (pH < 3).[7]